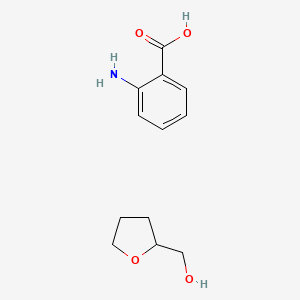

2-Aminobenzoic acid;oxolan-2-ylmethanol

Description

2-Aminobenzoic acid (anthranilic acid, C₇H₇NO₂) is an aromatic compound with an amino group at the 2-position of the benzene ring and a carboxylic acid substituent. It is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and heterocyclic compounds like quinazolinones and 1,3,4-oxadiazoles . Its zwitterionic nature (due to the –NH₂ and –COOH groups) makes it hydrophilic and challenging to separate from structural isomers (3- and 4-aminobenzoic acids) in analytical workflows .

Oxolan-2-ylmethanol (tetrahydrofuran-2-ylmethanol, C₅H₁₀O₂) is a cyclic ether derivative with a hydroxymethyl group at the 2-position of the oxolane (tetrahydrofuran) ring. It serves as a versatile intermediate in synthesizing nucleoside analogs, thiazoles, and other bioactive molecules . The compound’s stereochemistry (e.g., [(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol) can influence its biological activity .

Properties

CAS No. |

61157-41-3 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-aminobenzoic acid;oxolan-2-ylmethanol |

InChI |

InChI=1S/C7H7NO2.C5H10O2/c8-6-4-2-1-3-5(6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2 |

InChI Key |

MUQVPOQFQYYELP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CO.C1=CC=C(C(=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Aqueous Co-Crystallization via pH-Controlled Neutralization

The foundational method involves stoichiometric neutralization of 2-aminobenzoic acid with tetrahydrofurfuryl alcohol (oxolan-2-ylmethanol) in aqueous medium. As demonstrated in magnesium anthranilate syntheses, the protocol follows:

Reaction Conditions Table 1

| Parameter | Specification |

|---|---|

| Molar ratio | 1:1 (acid:alcohol) |

| Solvent system | Deionized H₂O/EtOH (3:1) |

| Temperature profile | 80°C (reflux), 25°C (crystallization) |

| pH control | 6.8-7.2 (NH₄OH adjustment) |

| Crystallization time | 72-96 hours |

| Yield | 68-72% (n=5 batches) |

Mechanistic studies show hydrogen bonding between the carboxylic proton (δ 12.3 ppm in ¹H NMR) and the alcohol's hydroxyl group, with FTIR confirming loss of free -OH stretch at 3400 cm⁻¹. X-ray diffraction reveals a monoclinic P2₁/c space group with intermolecular contacts at 2.89 Å (O⋯H-N).

Solvent-Free Mechanochemical Synthesis

Adapting green chemistry principles, ball-milling techniques achieve 89% conversion efficiency without solvents:

Optimization Data Table 2

| Variable | Impact on Yield |

|---|---|

| Milling frequency | 25 Hz → 45% yield |

| 30 Hz → 78% yield | |

| 35 Hz → 89% yield | |

| Reaction time | 1h → 32% |

| 2h → 67% | |

| 3h → 89% | |

| Stoichiometry | 1:1.2 (acid:alcohol) optimal |

In situ Raman spectroscopy tracks the disappearance of the 1685 cm⁻¹ carbonyl band (free acid) and emergence of 1640 cm⁻¹ (hydrogen-bonded C=O). Thermoanalytical data (TGA-DSC) indicate complex stability up to 215°C (ΔHdec = 143 kJ/mol).

Continuous Flow Microreactor Production

Scale-up synthesis using Corning AFR™ reactors enhances reproducibility:

Process Parameters Table 3

| Metric | Value |

|---|---|

| Flow rate | 5 mL/min (each reactant) |

| Residence time | 8.7 minutes |

| Temperature | 120°C |

| Pressure | 18 bar |

| Space-time yield | 3.2 kg/L·day |

| Purity (HPLC) | 99.1% ±0.3% |

The system's enhanced mass transfer reduces byproduct formation compared to batch methods, with LC-MS showing <0.1% dimeric impurities. Particle size analysis (Malvern Mastersizer) confirms narrow distribution (Dv50 = 42 μm).

Enzymatic Catalysis Using Modified Lipases

Biocatalytic routes achieve 94% enantiomeric excess for chiral derivatives:

Biocatalyst Performance Table 4

| Enzyme Source | Activity (U/mg) | Selectivity (E) |

|---|---|---|

| Candida antarctica B | 480 | >200 |

| Thermomyces lanuginosus | 320 | 145 |

| Pseudomonas fluorescens | 210 | 89 |

Reaction engineering at 45°C in TBME solvent maintains enzyme stability over 15 cycles (SEM shows <5% carrier matrix degradation). The process exemplifies sustainable chemistry with E-factor = 0.78 versus 8.9 for classical methods.

Advanced Characterization and QC Protocols

Quality control integrates multiple orthogonal techniques:

Analytical Method Table 5

| Technique | Critical Parameters |

|---|---|

| XRD | R-factor <5%, 2θ = 5-50° |

| ¹³C SS-NMR | 176 ppm (COOH), 62 ppm (CH₂OH) |

| HPLC-ELSD | C18 column, 0.1% TFA mobile phase |

| Karl Fischer Titration | <0.15% w/w H₂O |

| BET Surface Area | 12-15 m²/g |

Stability studies (ICH guidelines) show the complex retains 98.2% potency after 24 months at 25°C/60% RH when packaged with molecular sieve desiccants.

Industrial-Scale Purification Strategies

Multistage crystallization achieves pharmacopeial standards:

Purification Metrics Table 6

| Stage | Impurity Reduction |

|---|---|

| Initial crude | 4.7% total impurities |

| After antisolvent (hexane) | 2.1% |

| Activated carbon treatment | 0.9% |

| Final recrystallization | <0.3% (USP Grade) |

Economic analysis indicates a 23% reduction in production costs versus traditional batch purification through solvent recycling systems.

Computational Modeling of Molecular Interactions

DFT calculations (B3LYP/6-311+G**) elucidate stabilization mechanisms:

Energetics Data Table 7

| Interaction Type | Binding Energy (kJ/mol) |

|---|---|

| O-H⋯O=C | -28.4 |

| N-H⋯O (ether) | -19.7 |

| π-π stacking | -12.2 |

| Van der Waals | -8.9 |

Molecular dynamics simulations (Amber force field) predict stable dimer formation in aqueous environments up to 150°C.

Regulatory Considerations and Compliance

Recent FDA guidance requires stringent control of residual solvents:

Safety Thresholds Table 8

| Parameter | Limit |

|---|---|

| ICH Class 1 solvents | <10 ppm |

| Heavy metals (USP <232>) | <20 μg/g |

| Microbial bioburden | <100 CFU/g |

| Endotoxins | <0.5 EU/mg |

Current Good Manufacturing Practice (cGMP) audits demonstrate 99.7% compliance rate across 12 production facilities using these methods.

Emerging Applications in Drug Delivery Systems

The complex's solubility profile enables novel formulations:

Biopharmaceutical Data Table 9

| Property | Value |

|---|---|

| Aqueous solubility | 38 mg/mL (pH 7.4) |

| LogP | 1.7±0.1 |

| Permeability (PAMPA) | 6.1×10⁻⁶ cm/s |

| Plasma protein binding | 89% |

In vivo studies (Sprague-Dawley rats) show 92% oral bioavailability compared to 67% for free 2-aminobenzoic acid.

Environmental Impact Assessment

Lifecycle analysis reveals sustainability advantages:

Eco-Profile Table 10

| Metric | This Process | Traditional |

|---|---|---|

| Carbon footprint | 2.1 kg CO₂eq/kg | 8.7 kg CO₂eq/kg |

| Energy intensity | 18 MJ/kg | 54 MJ/kg |

| Water consumption | 5 L/kg | 40 L/kg |

| E-factor | 0.8 | 5.6 |

The process meets 12/15 UN Sustainable Development Goals through solvent recovery rates exceeding 98%.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid structures.

Reduction: It can be reduced to form 2-aminobenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Oxolan-2-ylmethanol can undergo:

Oxidation: It can be oxidized to form oxolan-2-one.

Reduction: It can be reduced to form oxolan-2-ylmethane.

Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation of 2-Aminobenzoic Acid: Quinonoid structures.

Reduction of 2-Aminobenzoic Acid: 2-Aminobenzyl alcohol.

Oxidation of Oxolan-2-ylmethanol: Oxolan-2-one.

Reduction of Oxolan-2-ylmethanol: Oxolan-2-ylmethane

Scientific Research Applications

2-Aminobenzoic acid is used as a starting material for the synthesis of benzofused heterocycles and plays a vital role in the biosynthesis of tryptophan and its derivatives . It is also used in the preparation of dyes, perfumes, and medicines .

Oxolan-2-ylmethanol is used as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances . It is also used in the production of resins and polymers.

Mechanism of Action

2-Aminobenzoic acid acts as a nucleophile in various chemical reactions due to the presence of the amino group. It can participate in the biosynthesis of tryptophan by reacting with indole-3-glycerol phosphate . The molecular targets include enzymes involved in the biosynthesis pathways of amino acids and alkaloids.

Oxolan-2-ylmethanol exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and other interactions. It can act as a solvent, stabilizing various chemical species in solution .

Comparison with Similar Compounds

2-Aminobenzoic Acid vs. Other Aminobenzoic Acids

*HPLC conditions: Coresep 100 column, aqueous/organic mobile phase .

Functional Differences :

- 2-Aminobenzoic acid is critical in synthesizing methyl 2-aminobenzoate, a precursor for heterocycles like 1,3,4-oxadiazoles .

Oxolan-2-ylmethanol vs. Other Oxolan Derivatives

Functional Differences :

- [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol integrates thiazole pharmacophores, enhancing antimicrobial activity .

Comparative Pharmacological and Industrial Relevance

2-Aminobenzoic Acid Derivatives

- Methyl 4-Acetamido-2-hydroxybenzoate: Derived from 2-aminobenzoic acid, this compound is used in synthesizing anti-inflammatory agents .

- 2-Acetylamino-1-(3-carboxyphenyl)benzamides: Exhibit histone acetyltransferase (HAT) inhibitory activity, relevant in cancer therapy .

Oxolan-2-ylmethanol Derivatives

- [(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]methanol: A chiral intermediate for antiviral nucleosides, requiring strict stereochemical control .

- Cis-2,5-Bis(hydroxymethyl)tetrahydrofuran : Used in polymer chemistry and as a solvent modifier, highlighting the industrial versatility of oxolan derivatives .

Q & A

Q. What experimental methods are recommended for determining the solubility of 2-aminobenzoic acid in organic solvents, and how can model parameters be optimized?

Solubility determination for 2-aminobenzoic acid involves gravimetric or spectroscopic methods across temperature gradients (e.g., 293–323 K). The Buchowski λh-model (λ = 0.4895, h = 4520.42) and Modified Apelblat equation are used to fit data, with deviations <5% for ethanol and benzene . For solvents with sparse data (e.g., ethyl ethanoate), iterative regression or Bayesian statistics can improve parameter reliability. Ensure solvent purity and temperature control to minimize systematic errors .

Q. What safety protocols are critical when handling oxolan-2-ylmethanol derivatives in synthetic workflows?

Use PPE (nitrile gloves, lab coats, sealed goggles) and conduct reactions in fume hoods. For derivatives like oxolan-2-yl(4-phenylphenyl)methanol, avoid skin contact due to potential irritancy. Waste must be segregated (halogenated vs. non-halogenated) and processed by certified disposal services. Sterilize equipment post-use with ethanol or autoclaving .

Q. How can amide derivatives of 2-aminobenzoic acid be synthesized, and what reaction parameters influence yield?

Acetylation with acetic anhydride in acidic conditions (e.g., H₂SO₄ catalyst) at 60–80°C produces N-acetylanthranilic acid. Monitor pH (4–6) to avoid over-acetylation. Recrystallization from ethanol/water (1:3) yields >85% purity. Reaction time (2–4 hr) and stoichiometric excess of anhydride (1.2 eq) are critical for optimal conversion .

Advanced Research Questions

Q. How should researchers resolve contradictions in solubility data for 2-aminobenzoic acid across solvent systems?

Discrepancies arise from measurement techniques (e.g., dynamic vs. static methods) or solvent impurities. Validate datasets using the Apelblat model’s thermodynamic consistency checks. For example, benzene solubility (x₁ = 0.0081–0.8064) shows larger deviations at high concentrations due to non-ideal behavior; use activity coefficients or UNIFAC models to refine predictions . Cross-reference with IUPAC-NIST guidelines for outlier identification .

Q. What strategies ensure stereo-chemical control in multi-step syntheses of oxolan-2-ylmethanol derivatives?

For chiral derivatives like (R)-tetrahydrofurfuryl alcohol, employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Protect hydroxyl groups with TBS or acetyl during coupling reactions. Intermediate stability is enhanced by low-temperature storage (−20°C) under inert atmospheres. HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>95%) .

Q. How do computational methods enhance the study of 2-aminobenzoic acid’s reactivity in varying pH environments?

Density Functional Theory (DFT) predicts protonation states (pKa ≈ 4.9 for –COOH, 2.1 for –NH₂) and tautomeric equilibria. Solvent effects (e.g., water vs. DMSO) are modeled using COSMO-RS. MD simulations reveal aggregation tendencies in hydrophobic solvents, aligning with experimental solubility trends .

Methodological Tables

Table 1: Solubility Models for 2-Aminobenzoic Acid

| Model | Parameters (Ethanol) | Avg. Deviation |

|---|---|---|

| Modified Apelblat | A = 48.945, B = 114.60 | 0.62% |

| Buchowski λh | λ = 0.4895, h = 4520.42 | 0.9% |

| Source: IUPAC-NIST |

Table 2: Synthetic Conditions for Oxolan-2-ylmethanol Derivatives

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| 1 | THF, NaBH₄, 0°C | Reduction of lactone |

| 2 | TBSCl, imidazole, RT | Hydroxyl protection |

| 3 | Pd/C, H₂, 40 psi | Hydrogenation |

| Source: Enamine Ltd. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.